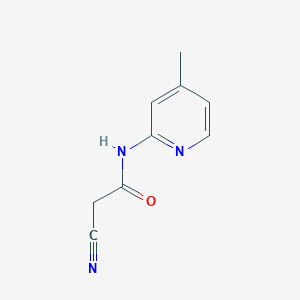
2-cyano-N-(4-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It is characterized by the presence of a cyano group (–CN) and a pyridine ring substituted with a methyl group at the 4-position . This compound is used in various scientific research applications, particularly in the synthesis of heterocyclic compounds .
Preparation Methods
The synthesis of 2-cyano-N-(4-methylpyridin-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-methyl-2-aminopyridine with methyl cyanoacetate . The reaction is usually carried out under solvent-free conditions at room temperature or with gentle heating . Another method involves the use of ethyl cyanoacetate and stirring the mixture at 70°C for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-cyano-N-(4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction:
Common reagents used in these reactions include alkyl cyanoacetates, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Scientific Research Applications
2-cyano-N-(4-methylpyridin-2-yl)acetamide is widely used in scientific research due to its versatility in forming heterocyclic compounds . Some of its applications include:
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylpyridin-2-yl)acetamide involves its ability to act as a nucleophile in various chemical reactions . The cyano group and the amide functionality allow it to participate in condensation and substitution reactions, leading to the formation of complex heterocyclic structures . These structures can interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects .
Comparison with Similar Compounds
2-cyano-N-(4-methylpyridin-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
These compounds share similar structural features but differ in their substituents on the pyridine or phenyl ring, which can influence their reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyano-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-3-5-11-8(6-7)12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWZRNAQFLUSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
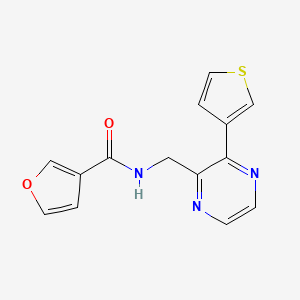

![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2904752.png)
![6-allyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2904756.png)
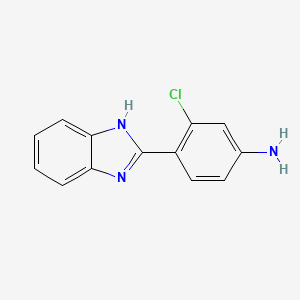
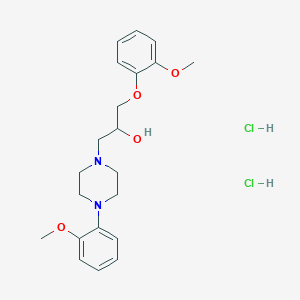
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)

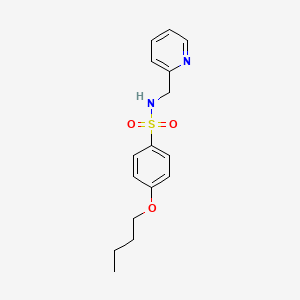

![N-(4-bromo-2-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2904764.png)
![8-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2904767.png)
![Methyl 5-((4-ethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2904768.png)
